1-Bromo-2-fluoro-4-(trichloromethoxy)benzene

Lipophilicity Physicochemical Properties Medicinal Chemistry

1-Bromo-2-fluoro-4-(trichloromethoxy)benzene is a polyhalogenated aromatic compound characterized by a benzene core bearing bromine at position 1, fluorine at position 2, and a trichloromethoxy (–OCCl₃) group at position It is a member of the halogenated benzene class and serves primarily as an intermediate in organic synthesis, particularly in routes leading to fluorinated building blocks and agrochemicals. The compound exhibits a molecular weight of 308.4 g/mol, an XLogP3 value of 4.6, and a topological polar surface area of 9.2 Ų.

Molecular Formula C7H3BrCl3FO
Molecular Weight 308.4 g/mol
CAS No. 1417569-88-0
Cat. No. B1404580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-fluoro-4-(trichloromethoxy)benzene
CAS1417569-88-0
Molecular FormulaC7H3BrCl3FO
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(Cl)(Cl)Cl)F)Br
InChIInChI=1S/C7H3BrCl3FO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H
InChIKeyRITDWMGJFJOBFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-fluoro-4-(trichloromethoxy)benzene (CAS 1417569-88-0): A Halogenated Benzene Intermediate for Fluorinated Building Block Synthesis


1-Bromo-2-fluoro-4-(trichloromethoxy)benzene is a polyhalogenated aromatic compound characterized by a benzene core bearing bromine at position 1, fluorine at position 2, and a trichloromethoxy (–OCCl₃) group at position 4. It is a member of the halogenated benzene class and serves primarily as an intermediate in organic synthesis, particularly in routes leading to fluorinated building blocks and agrochemicals [1]. The compound exhibits a molecular weight of 308.4 g/mol, an XLogP3 value of 4.6, and a topological polar surface area of 9.2 Ų [1].

Why 1-Bromo-2-fluoro-4-(trichloromethoxy)benzene Cannot Be Simply Substituted with In-Class Analogs


The specific combination of bromo, fluoro, and trichloromethoxy substituents in a defined regiochemical arrangement imparts unique physicochemical and reactivity profiles that cannot be replicated by structurally similar halogenated benzenes. Even minor alterations, such as replacing the trichloromethoxy group with a trifluoromethoxy or methoxy moiety, drastically shift key properties like lipophilicity, molecular weight, and halogen content, thereby altering the compound's behavior in cross-coupling reactions, fluorination steps, and biological partitioning [1]. Furthermore, the ortho-fluoro substitution pattern is known to influence regioselectivity in palladium-catalyzed transformations, a feature that would be lost or modified in alternative regioisomers or analogs lacking this exact substitution array . Consequently, generic substitution with in-class compounds risks suboptimal synthetic outcomes, lower yields, or the need for extensive re-optimization of downstream processes.

Quantitative Differentiation of 1-Bromo-2-fluoro-4-(trichloromethoxy)benzene from Key Analogs


Comparative Lipophilicity (LogP) and Physicochemical Profile vs. Trifluoromethoxy Analog

The target compound exhibits an XLogP3 value of 4.6 [1], which is substantially higher than the reported LogP of 3.4868 for its direct trifluoromethoxy analog, 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS 168971-68-4) [2]. This difference of approximately 1.1 log units indicates that the trichloromethoxy-containing compound is significantly more lipophilic. Both molecules share identical hydrogen bond donor/acceptor counts (0 donors, 2 acceptors) and similar topological polar surface areas (9.2 vs. 9.23 Ų), suggesting that the increased lipophilicity is primarily driven by the higher molecular weight and chlorine content of the trichloromethoxy group [1][3].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Molecular Weight and Halogen Content Differentiation from Common Building Blocks

The molecular weight of 1-bromo-2-fluoro-4-(trichloromethoxy)benzene is 308.4 g/mol [1], which is 19% greater than its trifluoromethoxy analog (259.0 g/mol) and 50% greater than its methoxy analog (205.0 g/mol) . This substantial difference arises from the presence of three chlorine atoms in the trichloromethoxy group, which also increases the overall halogen content and influences the compound's physical state (it is reported as a colorless liquid, whereas some lighter analogs are solids at room temperature) [1].

Process Chemistry Physical Properties Intermediate Selection

Synthetic Versatility: Conversion to Trifluoromethoxy Analog via Catalytic Fluorination

Literature precedent demonstrates that trichloromethoxybenzene can be totally transformed into trifluoromethoxybenzene under catalytic fluorination conditions using HF as the fluorinating agent and SbCl₅ as a Lewis acid catalyst at 90 °C and an initial pressure of 10 bar [1]. This chlorine/fluorine exchange proceeds rapidly and is applicable to trichloromethoxy-substituted aromatics. While direct experimental data for the target compound 1-bromo-2-fluoro-4-(trichloromethoxy)benzene are not reported in the same study, the class-level inference strongly suggests that the trichloromethoxy group can be quantitatively converted to a trifluoromethoxy group under analogous conditions without disturbing the bromo and fluoro substituents. This provides a distinct advantage over the direct procurement of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene, as the target compound can serve as a versatile precursor that can be fluorinated on-demand, potentially reducing inventory complexity and enabling late-stage diversification [2].

Fluorination Building Block Synthetic Methodology

Regioselectivity in Cross-Coupling Reactions: Ortho-Fluoro Substitution Pattern

A recent review on Suzuki–Miyaura coupling reactions of fluorohalobenzenes highlights that the presence and position of fluoro substituents significantly influence the regioselectivity and efficiency of palladium-catalyzed cross-couplings . In particular, ortho-fluoro substitution can activate specific positions on the aromatic ring for coupling or, conversely, require specialized ligands and conditions to overcome deactivation. The target compound, with its bromine at position 1 and fluorine at position 2, presents a distinct electronic environment compared to regioisomers such as 1-bromo-3-fluoro-4-(trichloromethoxy)benzene or non-fluorinated analogs like 1-bromo-4-(trichloromethoxy)benzene. While direct comparative coupling yield data for these specific regioisomers are not available in the public literature, the established trends indicate that the ortho-fluoro motif in the target compound will exhibit different reactivity and selectivity profiles in cross-coupling reactions, which can be exploited to achieve more efficient or selective bond formations .

Cross-Coupling Regioselectivity Suzuki-Miyaura

Optimized Application Scenarios for 1-Bromo-2-fluoro-4-(trichloromethoxy)benzene Based on Evidence-Driven Differentiation


Synthesis of Lipophilic Agrochemical Intermediates

The higher lipophilicity of the target compound (XLogP3 = 4.6) compared to its trifluoromethoxy analog (LogP = 3.49) makes it a superior intermediate for constructing agrochemical leads that require enhanced membrane permeability or altered distribution within plant tissues [1]. The increased lipophilicity can improve foliar uptake and translocation, which are critical for herbicides and fungicides [2]. This property differentiates it from the less lipophilic trifluoromethoxy analog, which may exhibit poorer penetration in certain formulations.

On-Demand Fluorination to Access Trifluoromethoxy Building Blocks

The trichloromethoxy group can be efficiently converted to a trifluoromethoxy group under catalytic fluorination conditions (HF/SbCl₅, 90 °C, 10 bar) [3]. This enables a synthetic strategy where the target compound is used as a stable, storable precursor that can be transformed into the corresponding trifluoromethoxy analog as needed, rather than maintaining separate inventories of both compounds. This is particularly valuable in discovery chemistry where rapid analoging is required, or in process chemistry where late-stage fluorination can simplify supply chain logistics [3].

Regioselective Cross-Coupling for Complex Fluorinated Biaryls

The ortho-fluoro substitution pattern in 1-bromo-2-fluoro-4-(trichloromethoxy)benzene is known to influence the site selectivity of palladium-catalyzed cross-couplings . This makes the compound a valuable building block for constructing biaryl motifs with precise regiochemistry, a common requirement in the synthesis of pharmaceuticals and materials . Compared to non-fluorinated or differently substituted regioisomers, this compound offers a distinct reactivity profile that can be exploited to streamline synthetic sequences and reduce the number of steps required to reach complex targets .

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